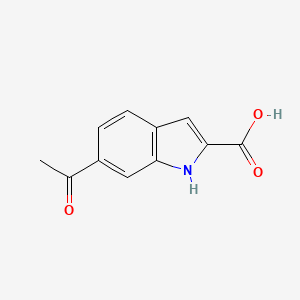

6-Acetyl-1h-indole-2-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

6-acetyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6(13)7-2-3-8-5-10(11(14)15)12-9(8)4-7/h2-5,12H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAKUXFNRLNAJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Acetyl 1h Indole 2 Carboxylic Acid and Analogues

Strategies for the Construction of the Indole (B1671886) Core with Acetyl Substitution

The formation of the indole scaffold with a pre-existing acetyl group on the benzene (B151609) ring is a primary strategy that avoids the challenges of direct C-6 acylation on an unfunctionalized indole. Several classic de novo indole syntheses can be adapted for this purpose.

De Novo Synthetic Routes

De novo syntheses build the indole ring system from acyclic or non-indole precursors. The key is selecting a starting material that already contains the requisite acetyl group at the correct position relative to the eventual ring fusion.

Fischer Indole Synthesis: This is one of the oldest and most versatile methods for indole synthesis. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com To synthesize the 6-acetyl-1H-indole-2-carboxylic acid scaffold, one would start with 4-acetylphenylhydrazine and react it with pyruvic acid or an ester thereof (e.g., ethyl pyruvate). thermofisher.comnih.gov The subsequent intramolecular cyclization, involving a acs.orgacs.org-sigmatropic rearrangement, and elimination of ammonia (B1221849) yields the desired indole structure. wikipedia.org

Reissert Indole Synthesis: The Reissert synthesis provides a route to indole-2-carboxylic acids starting from an o-nitrotoluene derivative and diethyl oxalate (B1200264). wikipedia.orgresearchgate.net For the target molecule, the synthesis would commence with 4-acetyl-2-nitrotoluene. Base-catalyzed condensation with diethyl oxalate forms an ethyl o-nitrophenylpyruvate intermediate. wikipedia.orgresearchgate.net This intermediate then undergoes reductive cyclization, typically using reagents like zinc in acetic acid or catalytic hydrogenation, where the nitro group is reduced to an amine, which spontaneously cyclizes with the adjacent ketone to form the indole-2-carboxylic acid. wikipedia.orgyoutube.com

Leimgruber-Batcho Indole Synthesis: This method has become a popular alternative to the Fischer synthesis due to its high yields and mild conditions. wikipedia.org It begins with an o-nitrotoluene, which is reacted with a formamide (B127407) acetal (B89532) (like N,N-dimethylformamide dimethyl acetal) to form an enamine. wikipedia.orgyoutube.com Starting with 4-acetyl-2-nitrotoluene, the corresponding β-(4-acetyl-2-nitrophenyl)enamine is generated. This intermediate is then subjected to reductive cyclization using catalysts such as Raney nickel with hydrazine (B178648) or palladium on carbon (Pd/C) with hydrogen gas, which reduces the nitro group and facilitates ring closure to afford the 6-acetylindole. wikipedia.orgjournalijar.com

| Synthetic Route | Key Starting Materials | Core Reaction Type | Reference |

|---|---|---|---|

| Fischer Synthesis | 4-Acetylphenylhydrazine, Pyruvic Acid (or ester) | Acid-catalyzed cyclization of a hydrazone | wikipedia.orgbyjus.com |

| Reissert Synthesis | 4-Acetyl-2-nitrotoluene, Diethyl oxalate | Reductive cyclization of an o-nitrophenylpyruvate | wikipedia.orgresearchgate.net |

| Leimgruber-Batcho Synthesis | 4-Acetyl-2-nitrotoluene, DMF-DMA | Reductive cyclization of a nitro-enamine | wikipedia.orgyoutube.com |

Ring Annulation Techniques

Ring annulation refers to the formation of a new ring onto a pre-existing one. The de novo methods described above, such as the Fischer and Reissert syntheses, are effectively ring annulation techniques as they involve the construction of the pyrrole (B145914) ring onto a substituted benzene precursor. Other strategies, such as the Bischler-Möhlau synthesis, which forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline, are less suited for this specific target due to the required starting materials and reaction conditions. wikipedia.orgchemeurope.com Similarly, the Nenitzescu synthesis, which yields 5-hydroxyindoles from benzoquinones, is not directly applicable for synthesizing a 6-acetyl derivative. wikipedia.orgsynarchive.com Therefore, strategies that build the pyrrole ring onto a pre-functionalized benzene remain the most viable annulation approach for this target.

Functionalization and Derivatization at the C-6 Position and Other Indole Ring Sites

Post-synthetic modification of a pre-formed indole ring is another major avenue for accessing the target compound and its analogues. This approach involves introducing the acetyl group at the C-6 position and transforming the carboxyl group at C-2.

Acylation Reactions and Mechanisms

The direct introduction of an acyl group onto an aromatic ring is most commonly achieved via the Friedel-Crafts acylation. organic-chemistry.orgyoutube.com This reaction involves an electrophilic aromatic substitution where an acyl chloride or anhydride (B1165640) reacts with the aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.org The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion (R-C=O⁺), which is then attacked by the electron-rich aromatic ring. youtube.com

However, the direct Friedel-Crafts acylation of the indole ring presents significant regioselectivity challenges. The pyrrole ring is much more nucleophilic than the benzene ring, and electrophilic attack occurs preferentially at the C-3 position. nih.govresearchgate.net Direct acylation of indole or indole-2-carboxylic acid under standard Friedel-Crafts conditions would overwhelmingly yield the 3-acyl derivative, not the desired 6-acyl product.

To overcome this inherent reactivity, modern synthetic methods employ directing groups to achieve functionalization at remote positions of the indole core, such as C-6. thieme-connect.comresearchgate.net These strategies typically involve temporarily installing a directing group on the indole nitrogen (N-1). This group coordinates to a transition metal catalyst (e.g., copper, ruthenium, rhodium), which then delivers the electrophile to a specific C-H bond on the benzene ring through the formation of a metallacyclic intermediate. thieme-connect.comacs.orgsnnu.edu.cn For instance, an N-P(O)tBu₂ directing group has been successfully used to direct the C-6 arylation of indoles using a copper catalyst. acs.orgresearchgate.net While C-6 acylation using this specific strategy is less documented, the principle demonstrates a viable pathway for achieving the desired regioselectivity by overriding the natural electronic preferences of the indole ring.

| Method | Typical Reagents | Regioselectivity Outcome | Key Consideration | Reference |

|---|---|---|---|---|

| Standard Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Predominantly C-3 acylation | Does not yield the C-6 product | organic-chemistry.orgnih.gov |

| Directing Group-Assisted C-H Activation | N-directing group (e.g., N-P(O)tBu₂), Metal catalyst (e.g., Cu, Ru) | Can achieve C-6 functionalization | Requires installation and removal of the directing group | acs.orgthieme-connect.comresearchgate.net |

Carboxyl Group Transformations (e.g., Esterification, Amidation)

The carboxylic acid group at the C-2 position is a versatile handle for further derivatization, most commonly through esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester is typically achieved through Fischer esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The mechanism proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. The reaction is an equilibrium, and using the alcohol as the solvent drives it towards the product side.

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated. This is accomplished using a wide variety of peptide coupling reagents. Common activators include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). These reagents react with the carboxylate to form a highly reactive activated intermediate (e.g., an O-acylisourea or an active ester), which is then readily attacked by the amine nucleophile to form the stable amide bond.

| Transformation | Reaction Name | Typical Reagents | Product |

|---|---|---|---|

| Esterification | Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid catalyst (e.g., H₂SO₄) | Methyl or Ethyl ester |

| Amidation | Peptide Coupling | Amine (e.g., Benzylamine, Morpholine), Coupling agent (e.g., DCC, PyBOP) | Amide |

Halogenation and Other Electrophilic Substitutions

When considering halogenation (e.g., with N-bromosuccinimide, NBS, or Br₂), the electrophile will attack the most nucleophilic available position. The directing effects would likely favor substitution at the C-4 or C-7 positions of the benzene ring. The precise outcome would depend on the specific reaction conditions and the strength of the electrophile. It is also possible for decarboxylative halogenation to occur at the C-2 position under certain conditions, replacing the carboxylic acid group with a halogen.

Alkylation and Arylation Strategies

Alkylation and arylation are fundamental strategies for the functionalization of the indole nucleus, allowing for the introduction of diverse substituents that can significantly modify the molecule's properties. These reactions can be directed to various positions on the indole ring, most commonly at the nitrogen (N1), C2, or C3 positions, through C-H activation or cross-coupling reactions. numberanalytics.com

Recent advancements have focused on direct C-H functionalization, which avoids the need for pre-functionalized starting materials, thereby increasing atom economy. numberanalytics.com For instance, mechanochemical methods using 3d transition metals and zero-valent magnesium have been developed for the regioselective arylation and alkylation of indoles. nih.gov This solvent-free approach allows for the in-situ preparation of sensitive organomagnesium reagents, enabling the coupling of indoles with a wide variety of halides. nih.gov

N-arylation of the indole core, particularly for indole-2-carboxylic acids, is a key transformation for creating analogues with potentially valuable properties. A notable method involves a copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides. organic-chemistry.org This reaction proceeds efficiently using copper(I) oxide (Cu₂O) as the catalyst, providing the corresponding N-aryl indoles in high yields with good functional group tolerance. organic-chemistry.org The mechanism is believed to involve the formation of a copper carboxylate, followed by decarboxylation, oxidative addition, and reductive elimination. organic-chemistry.org

Palladium-catalyzed metallaphotoredox strategies have also emerged for the C2-arylation of indole derivatives. acs.org This method uses light to drive the reaction, allowing for mild conditions and high efficiency in coupling indoles with arylation partners. acs.org

| Reaction Type | Catalyst System | Substrates | Key Features |

| Decarboxylative N-Arylation | Cu₂O / K₃PO₄ | Indole-2-carboxylic acids, Aryl halides | High yields, good functional group tolerance. organic-chemistry.org |

| Mechanochemical C-H Alkylation/Arylation | 3d Transition Metal / Mg | Indoles, Alkyl/Aryl halides | Solvent-free, in-situ reagent preparation. nih.gov |

| Metallaphotoredox C2-Arylation | Palladium / Photosensitizer | N-pyrimidylindole, Aryl salts | Mild, light-induced reaction conditions. acs.org |

Regioselectivity and Stereoselectivity in Synthesis

Controlling the position of substituents (regioselectivity) and their spatial arrangement (stereoselectivity) is paramount in the synthesis of complex molecules like substituted indole carboxylic acids.

Regioselectivity is often determined by the choice of synthetic route. The Fischer indole synthesis, a classic and widely used method, involves the acid-catalyzed cyclization of an arylhydrazone. byjus.com The substitution pattern on the final indole product is dictated by the structure of the starting arylhydrazine and the ketone or aldehyde. byjus.com For unsymmetrical ketones, two different regioisomeric indoles can be formed, and the selectivity can be influenced by the acidity of the medium, steric effects, and the nature of the hydrazine substituent. byjus.com Computational studies have shown that the observed regioselectivity in Fischer indolization arises from the energetic favorability of one reaction pathway over others, with disfavored pathways sometimes leading to decomposition products instead of the alternative isomer. acs.orgnih.gov

Modern methods, such as transition metal-catalyzed C-H functionalization, have also been developed to achieve high regioselectivity. For example, palladium-catalyzed reactions can selectively functionalize the C2 or C3 position of the indole ring, often guided by a directing group attached to the indole nitrogen. thieme-connect.com

Stereoselectivity , the control of chirality, is crucial when synthesizing analogues that contain stereogenic centers. While this compound is achiral, the synthesis of its more complex derivatives often requires stereoselective methods. numberanalytics.com Strategies to achieve this include:

Asymmetric Catalysis: The use of chiral catalysts (metal-based or organocatalysts) to induce enantioselectivity in a reaction. numberanalytics.com

Chiral Auxiliaries: Attaching a temporary chiral group to the substrate to direct the stereochemical outcome of a reaction. numberanalytics.com

Biocatalysis: Employing enzymes to catalyze reactions with high stereoselectivity. numberanalytics.com

The enantioselective Michael addition of cyclohexenone and dimethyl malonate, catalyzed by an AlLibis(binaphthoxide) complex, has been used to create an optically pure ketone intermediate for a highly regioselective Fischer indole synthesis, ultimately leading to the synthesis of complex indole alkaloids. rsc.org

Modern Catalytic Approaches in Acetylated Indole Carboxylic Acid Synthesis

Catalysis has revolutionized indole synthesis, offering milder reaction conditions, higher efficiency, and greater control compared to classical methods.

Transition metals, particularly palladium (Pd), have become indispensable tools in the synthesis of indoles. rsc.org Palladium-catalyzed reactions enable the construction of the indole core through various cyclization and annulation strategies. thieme-connect.comresearchgate.net These methods often involve C-H activation, allowing for the direct formation of C-C and C-N bonds. rsc.org

One powerful approach is the palladium-catalyzed cascade process involving isocyanide insertion and benzylic C(sp³)–H activation to build the indole skeleton. thieme-connect.com Another strategy involves the carbonylative synthesis of indole-2-carboxylic acid derivatives from N-allenyl-2-iodoanilines using carbon dioxide (CO₂) as an inexpensive C1 source under palladium catalysis. mdpi.com

Copper catalysis is also prominent, especially for N-arylation reactions. As mentioned previously, Cu₂O effectively catalyzes the decarboxylative coupling of indole-2-carboxylic acids with aryl halides. organic-chemistry.org

| Catalyst | Reaction | Starting Materials | Product Type |

| Palladium(0) | Carbonylative Cyclization | N-allenyl-2-iodoanilines, CO₂ | Indole-2-carboxylates. mdpi.com |

| Palladium(II) | Cascade Annulation | 2-alkenylanilines | 2-substituted indoles. thieme-connect.com |

| Copper(I) Oxide | Decarboxylative N-Arylation | Indole-2-carboxylic acids, Aryl halides | N-Aryl indoles. organic-chemistry.org |

| Rhodium(III) | C-H Activation/Annulation | Pyrimidyl-anilines, Diazo compounds | Indole derivatives. mdpi.com |

Organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. acs.org These methods are particularly valuable for constructing chiral indole-based frameworks found in many natural products and bioactive molecules. rsc.org

Chiral organocatalysts can be used to prepare functionalized indoles with high enantioselectivity. researchgate.net For example, organocatalytic asymmetric Michael reactions are a potent method for carbon-carbon bond formation, creating new stereogenic centers. researchgate.net Researchers have designed and developed versatile indole-based platform molecules, such as vinylindoles and indolylmethanols, which can undergo a variety of organocatalytic asymmetric cycloadditions and cyclizations to build complex chiral heterocyclic scaffolds. acs.orgacs.org These strategies offer high step- and atom-economy, providing efficient pathways to enantiopure indole derivatives. acs.org

Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com In the context of indole synthesis, this has led to the development of more environmentally benign protocols.

Key green approaches in indole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, leading to significant energy savings and sometimes improved yields. tandfonline.comtandfonline.com

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally friendly solvents like water or ionic liquids, or conducting reactions under solvent-free conditions. researchgate.net

Reusable Catalysts: Employing heterogeneous or nanocatalysts that can be easily recovered and reused for multiple reaction cycles, reducing waste and cost. researchgate.net

High Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product.

The Fischer indole synthesis, which traditionally requires harsh acidic conditions and long reaction times, has been adapted to greener protocols. For instance, using a conductively heated sealed-vessel reactor allows the reaction to be completed in under an hour in acetic acid, a relatively benign solvent. acs.org This approach not only accelerates the reaction but also improves safety and efficiency, making it suitable even for advanced undergraduate laboratories. acs.org

Chemical Reactivity and Mechanistic Investigations of 6 Acetyl 1h Indole 2 Carboxylic Acid

Carboxyl Group Reactivity and Derivatives Formation

The carboxylic acid group is a primary site for nucleophilic acyl substitution, enabling the synthesis of various derivatives such as esters and amides. msu.educhemistrytalk.org These reactions typically involve the activation of the carboxyl group to facilitate attack by a nucleophile. msu.edu

The conversion of 6-acetyl-1H-indole-2-carboxylic acid to its corresponding esters is commonly achieved through Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, which is often used in excess to shift the equilibrium towards the product ester. masterorganicchemistry.comyoutube.com The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by the alcohol. masterorganicchemistry.comyoutube.com A tetrahedral intermediate is formed, followed by the elimination of a water molecule to yield the ester. youtube.com

While specific kinetic data for this compound is not extensively documented, studies on related indole-2-carboxylic acids show that the reaction proceeds efficiently under standard conditions. nih.govgoogleapis.com The reaction is reversible, and the removal of water is crucial for driving the reaction to completion. masterorganicchemistry.com

Table 1: Representative Conditions for Esterification of Indole-2-Carboxylic Acid Analogs

| Alcohol | Catalyst | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Ethanol | H₂SO₄ (conc.) | Ethanol (excess) | 80°C | High | nih.gov |

| Methanol | H₂SO₄ (conc.) | Methanol (excess) | Reflux | High | mdpi.com |

| Various Alcohols | TsOH | Toluene | Reflux (with Dean-Stark) | Good to Excellent | masterorganicchemistry.com |

The direct formation of an amide from a carboxylic acid and an amine is challenging because the basic amine can deprotonate the acidic carboxylic acid to form a highly unreactive carboxylate salt. khanacademy.orglibretexts.org Therefore, the reaction typically requires high temperatures or, more commonly, the use of coupling agents to activate the carboxylic acid. libretexts.orgbath.ac.uk

Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are frequently employed. libretexts.orgyoutube.com DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. libretexts.orgyoutube.com This method allows for the formation of amide bonds under milder conditions and with a broader substrate scope, including primary and secondary amines. libretexts.orgasiaresearchnews.com The kinetics of these reactions are generally favorable, leading to high yields of the desired amide products. asiaresearchnews.com

Table 2: Common Coupling Reagents for Amide Synthesis from Carboxylic Acids

| Coupling Reagent | Mechanism Principle | Typical Byproduct | Reference |

|---|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | Forms a reactive O-acylisourea intermediate | Dicyclohexylurea (DCU) | libretexts.orgyoutube.com |

| Propylphosphonic Anhydride (B1165640) (T3P®) | Forms a mixed anhydride intermediate | Propylphosphonic acid derivatives | organic-chemistry.org |

| Boric Acid Derivatives | Forms a reactive acylborate intermediate | Regenerated catalyst | organic-chemistry.org |

Indole (B1671886) Nucleus Transformations

The indole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles, particularly at the C3 position. researchgate.netic.ac.uk The substituents at C2 and C6 modify this inherent reactivity.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of indoles. researchgate.netresearchgate.net The high electron density, particularly at the C3 position, makes it the most favored site for electrophilic attack. ic.ac.uknih.gov However, in this compound, the regioselectivity is influenced by the existing substituents.

Indole Nitrogen: The lone pair of electrons on the nitrogen atom strongly activates the ring towards EAS, primarily directing incoming electrophiles to the C3 position.

C6-Acetyl Group: This is also an electron-withdrawing and deactivating group. As a meta-director on a benzene (B151609) ring, it would direct incoming electrophiles on the benzo portion of the indole to the C5 and C7 positions.

Direct nucleophilic aromatic substitution on the electron-rich indole ring is generally unfavorable. libretexts.org Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring system or a leaving group (like a halogen) for reactions such as Buchwald-Hartwig amination. mdpi.com

Nucleophilic addition reactions are more characteristic of the carbonyl groups within the molecule. libretexts.orgnih.gov However, it is conceivable that under specific enzymatic or biomimetic conditions, nucleophilic addition could initiate transformations on the indole scaffold itself, potentially leading to ring rearrangement and aromatization. nih.gov In synthetic chemistry, such transformations on the core indole nucleus of this specific compound are not common.

Carbonyl Group Reactivity in the Acetyl Moiety

The acetyl group at the C6 position possesses a reactive carbonyl center that can undergo a variety of transformations characteristic of ketones, without affecting the indole ring or the carboxylic acid under controlled conditions. libretexts.org

Key reactions include:

Reduction to an Alcohol: The carbonyl can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).

Reductive Deoxygenation: The carbonyl can be completely removed and converted to a methylene (B1212753) group (-CH₂-) via methods like the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and HCl) reductions. libretexts.org

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can add to the carbonyl carbon to form tertiary alcohols after an aqueous workup. libretexts.org

Formation of Imines and Related Compounds: The carbonyl group can react with primary amines to form imines, or with other nitrogen nucleophiles like hydroxylamine (B1172632) or hydrazine (B178648) to form oximes and hydrazones, respectively. eopcw.com

Table 3: Potential Transformations of the C6-Acetyl Group

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | libretexts.org |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Alkane (Ethyl group) | libretexts.org |

| Grignard Reaction | 1. R-MgBr, 2. H₃O⁺ | Tertiary Alcohol | libretexts.org |

| Imine Formation | R-NH₂, acid catalyst | Imine | eopcw.com |

Reduction Pathways

The presence of two reducible functional groups—the C6-acetyl ketone and the C2-carboxylic acid—allows for selective or complete reduction depending on the reagents and conditions employed.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing both functional groups. The carboxylic acid is converted to a primary alcohol, and the ketone is converted to a secondary alcohol. This non-selective reduction transforms this compound into 6-(1-hydroxyethyl)-1H-indol-2-yl)methanol.

In contrast, milder reducing agents exhibit chemoselectivity. Sodium borohydride (NaBH₄), for instance, is generally effective for the reduction of aldehydes and ketones but does not typically reduce carboxylic acids under standard conditions. Therefore, treatment of this compound with NaBH₄ would selectively reduce the acetyl group to a 1-hydroxyethyl group, yielding 6-(1-hydroxyethyl)-1H-indole-2-carboxylic acid, while leaving the carboxylic acid function intact.

Catalytic hydrogenation is another important reduction method. researchgate.net The specific outcome depends on the catalyst and reaction conditions. For example, using catalysts like palladium on carbon (Pd/C) under high pressure and temperature could potentially reduce both the acetyl group and the indole ring itself, while other catalytic systems might offer greater selectivity for the carbonyl group. The reduction of carboxylic acids can also be achieved via manganese(I) catalyzed hydrosilylation, a method that has been shown to be selective for the carboxylic acid moiety even in the presence of other reducible groups like double bonds. nih.gov

| Reagent | Target Functional Group(s) | Expected Product | Selectivity |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | C6-Acetyl and C2-Carboxylic acid | 6-(1-Hydroxyethyl)-1H-indol-2-yl)methanol | Non-selective |

| Sodium borohydride (NaBH₄) | C6-Acetyl | 6-(1-Hydroxyethyl)-1H-indole-2-carboxylic acid | Selective for ketone |

| Catalytic Hydrogenation (e.g., Ru-based catalysts) | C6-Acetyl and C2-Carboxylic acid | 6-(1-Hydroxyethyl)-1H-indol-2-yl)methanol | Conditions dependent |

| Manganese(I) Catalyzed Hydrosilylation (e.g., [MnBr(CO)₅]/PhSiH₃) | C2-Carboxylic acid | (6-Acetyl-1H-indol-2-yl)methanol | Potentially selective for carboxylic acid |

Condensation Reactions (e.g., Knoevenagel condensation, Aldol (B89426) condensation)

The acetyl group at the C6 position provides a reactive site for carbon-carbon bond formation through condensation reactions. The carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, enabling the molecule to participate as either an electrophile or a nucleophile precursor.

Aldol Condensation: In the presence of a base, the α-protons on the methyl group of the acetyl moiety can be abstracted to form a resonance-stabilized enolate. masterorganicchemistry.com This enolate is a potent nucleophile and can attack the carbonyl carbon of an aldehyde or another ketone in a crossed-aldol reaction. wikipedia.orgwikipedia.org Subsequent protonation yields a β-hydroxy ketone adduct. wikipedia.org If the reaction is heated, this adduct can undergo dehydration (loss of a water molecule) to form an α,β-unsaturated ketone, the final product of an aldol condensation. masterorganicchemistry.comwikipedia.org The reaction of this compound with an aldehyde like benzaldehyde, for example, would yield a chalcone-like structure on the indole scaffold. Research has confirmed that N-substituted indole-2-carboxylic acid derivatives can undergo aldol condensation reactions. eurjchem.com

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol reaction where the nucleophile is generated from an "active hydrogen" compound, such as malononitrile (B47326) or diethyl malonate. wikipedia.org The reaction is typically catalyzed by a weak base like piperidine. acgpubs.org In this context, the acetyl group of this compound acts as the carbonyl component (the electrophile). The base facilitates the formation of a carbanion from the active methylene compound, which then attacks the acetyl carbonyl carbon. A subsequent dehydration step results in the formation of a new carbon-carbon double bond. wikipedia.org This reaction is a fundamental method for creating C-C bonds and is crucial in the synthesis of various biologically active compounds. mdpi.com

| Reaction Type | Role of this compound | Co-reactant Example | Typical Product Structure |

|---|---|---|---|

| Aldol Condensation | Nucleophile precursor (enolate) | Aldehyde (e.g., Benzaldehyde) | α,β-Unsaturated ketone (Chalcone derivative) |

| Knoevenagel Condensation | Electrophile (carbonyl component) | Active methylene compound (e.g., Malononitrile) | Alkylidene or arylidene derivative |

Acid-Base Properties and Tautomerism

Acid-Base Properties: this compound possesses two primary acidic protons: the one on the carboxylic acid group and the one on the indole nitrogen. Carboxylic acids are significantly more acidic than alcohols, with typical pKa values around 3-5. libretexts.orgbritannica.com This increased acidity is due to the resonance stabilization of the conjugate base, the carboxylate anion, where the negative charge is delocalized over two oxygen atoms. libretexts.org The indole N-H proton is also acidic, but much less so, with a pKa value typically in the range of 16-17. Therefore, in the presence of a base, the carboxylic acid proton will be deprotonated preferentially to form the corresponding carboxylate salt.

Tautomerism: The compound can exhibit keto-enol tautomerism, an equilibrium between the acetyl (keto) form and its corresponding vinyl alcohol (enol) form. libretexts.orgmasterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, usually involving the migration of a proton. libretexts.org For this compound, the equilibrium lies between the dominant keto form and the minor enol form, 6-(1-hydroxyvinyl)-1H-indole-2-carboxylic acid. In most simple ketones, the keto form is overwhelmingly favored at equilibrium. libretexts.org However, the enol tautomer, despite its low concentration, is a key reactive intermediate in many reactions of carbonyl compounds, including aldol condensations and α-halogenation. masterorganicchemistry.com This interconversion can be catalyzed by either acid or base. libretexts.org

Reaction Pathway Elucidation and Mechanistic Studies

Understanding the reaction mechanisms provides insight into the reactivity and product formation of this compound.

Mechanism of Reduction: The reduction of the carbonyl and carboxylic acid groups by hydride reagents like LiAlH₄ follows a nucleophilic addition mechanism. For the acetyl group, a hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated during aqueous workup to yield the secondary alcohol. The reduction of the carboxylic acid is more complex; after initial deprotonation by the hydride reagent, a subsequent hydride attack leads to a di-anionic tetrahedral intermediate. This intermediate can eliminate an O²⁻ species to form an aldehyde, which is then rapidly reduced by another equivalent of hydride to an alkoxide, and finally protonated to the primary alcohol. youtube.com

Mechanism of Base-Catalyzed Aldol Condensation: The reaction proceeds in several steps:

Enolate Formation: A base removes an acidic α-proton from the methyl group of the acetyl moiety, creating a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of an external aldehyde or ketone, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.

Protonation: The alkoxide is protonated by a solvent or a proton source (like water generated in the first step) to give a β-hydroxy ketone (the aldol addition product).

Dehydration (Condensation): Under heating or stronger basic conditions, a proton on the α-carbon is removed, and the resulting carbanion eliminates a hydroxide (B78521) ion, forming a π-bond to yield the final α,β-unsaturated ketone. wikipedia.org

Mechanism of Knoevenagel Condensation: The Knoevenagel condensation mechanism, when catalyzed by a base such as piperidine, typically involves:

Carbanion Formation: The basic catalyst removes a proton from the active methylene compound (e.g., malononitrile), creating a highly nucleophilic carbanion.

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the acetyl group on the indole ring, leading to a tetrahedral intermediate.

Protonation: The intermediate alkoxide is protonated, often by the conjugate acid of the catalyst.

Dehydration: A molecule of water is eliminated to form the final, stable α,β-unsaturated product. This elimination is often spontaneous as it leads to a conjugated system. wikipedia.orgorganic-chemistry.org

An Examination of the Structural and Spectroscopic Profile of this compound

This article provides a detailed overview of the advanced analytical techniques used for the structural characterization of the chemical compound this compound. The focus is strictly on the established methods for elucidating its molecular structure, functional groups, and solid-state arrangement.

Structural Characterization and Advanced Spectroscopic Analysis

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Crystal Packing and Hydrogen Bonding Networks

The crystal structure of indole-based carboxylic acids is heavily influenced by a network of intermolecular hydrogen bonds. For carboxylic acids in general, a common and highly stable motif is the formation of a cyclic dimer, where two molecules are held together by two strong O-H···O hydrogen bonds between their carboxyl groups. libretexts.org This arrangement is a predominant feature in the crystal packing of many carboxylic acids, leading to high boiling points and influencing solubility. libretexts.org

In the specific case of indole-2-carboxylic acid and its derivatives, additional hydrogen bonding interactions involving the indole N-H group play a crucial role. The indole N-H group typically acts as a hydrogen bond donor, while the carbonyl oxygen of the carboxylic acid can act as an acceptor. mdpi.com Studies on the parent compound, indole-2-carboxylic acid, have revealed a variety of supramolecular structures beyond simple dimers, including catemer chains (where molecules are linked in a head-to-tail fashion) and even rare, symmetric, cyclic pentamers and hexamers. nd.edufigshare.com

For this compound, the molecular structure presents several sites for hydrogen bonding, which would dictate its crystal packing:

Carboxylic Acid Group (–COOH): This group is expected to form the characteristic cyclic dimers through strong O-H···O interactions. libretexts.org

Indole N-H Group: This group acts as a hydrogen bond donor, likely interacting with a carbonyl oxygen from either the carboxylic acid or the acetyl group of a neighboring molecule (N-H···O). mdpi.com

Acetyl Group (–COCH₃): The carbonyl oxygen of the acetyl group provides an additional hydrogen bond acceptor site, potentially leading to more complex and varied packing arrangements compared to the unsubstituted indole-2-carboxylic acid.

Analysis of similar molecules, such as 5-methoxy-1H-indole-2-carboxylic acid, shows that interactions between the indole N-H group and an adjacent substituent's oxygen atom, along with weaker C-H···O contacts, significantly influence the final three-dimensional arrangement of the molecules in the crystal lattice. mdpi.com

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor Group | Acceptor Group | Interaction Type | Significance |

|---|---|---|---|

| Carboxyl O-H | Carboxyl C=O | O-H···O | Primary interaction, forms stable cyclic dimers. |

| Indole N-H | Carboxyl C=O | N-H···O | Secondary interaction, links dimers into chains or sheets. |

| Indole N-H | Acetyl C=O | N-H···O | Alternative secondary interaction, contributes to structural diversity. |

| Aromatic/Aliphatic C-H | Carbonyl C=O | C-H···O | Weak interaction, provides additional stabilization to the crystal lattice. |

Polymorphism Studies and Crystallization Engineering

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. While specific studies on the polymorphism of this compound are not prominent, the phenomenon is well-documented in related indole derivatives.

A compelling example is 5-methoxy-1H-indole-2-carboxylic acid, for which multiple polymorphs have been identified. mdpi.com These polymorphs differ in their crystal packing and hydrogen bonding networks. One form is characterized by the formation of cyclic dimers connected by O-H···O bonds, while another polymorph features ribbon-like chains formed through both O–H⋯O and N–H⋯O intermolecular hydrogen bonds. mdpi.com This demonstrates that subtle changes in crystallization conditions can lead to significantly different solid-state structures for indole-2-carboxylic acid derivatives.

Crystallization engineering involves the systematic control of the crystallization process to obtain a desired crystal form with specific properties. Key factors that can be manipulated include:

Solvent Selection: The polarity and hydrogen-bonding capability of the solvent can influence which intermolecular interactions are favored during crystal nucleation and growth. researchgate.net

Supersaturation and Cooling Rate: The rate at which crystals are formed can determine whether a thermodynamically stable or a metastable polymorph is produced. nih.gov

Additives: The presence of other molecules, or "tailor-made additives," can inhibit the growth of certain crystal faces or promote the nucleation of a specific polymorph. nih.gov

Given the existence of polymorphism in analogous compounds, it is highly probable that this compound could also form multiple polymorphs. The application of crystallization engineering techniques would be essential to isolate and characterize these different forms.

Table 2: Comparison of Polymorphs in an Analogous Compound (5-methoxy-1H-indole-2-carboxylic acid)

| Feature | Polymorph 1 | Polymorph 2 |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P2₁/c |

| Primary H-Bonding Motif | Ribbons of molecular chains | Cyclic dimers |

| Key Interactions | O–H⋯O and N–H⋯O | O-H···O and N-H···O |

Data based on a study of a related indole-2-carboxylic acid derivative. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower-energy molecular orbitals to higher-energy ones. The key electronic transitions in this molecule are π → π* and n → π*. elte.hu

π → π Transitions:* These are high-energy transitions involving the promotion of electrons from bonding π orbitals to antibonding π* orbitals. uzh.ch They are characteristic of the conjugated π-system of the indole ring and typically result in strong absorption bands. The indole ring system gives rise to two characteristic absorption bands, historically labeled ¹Lₐ and ¹Lₑ, which are observed in the UV spectra of most indole derivatives. core.ac.uk

n → π Transitions:* These are lower-energy transitions that involve promoting an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the carbonyl groups, to an antibonding π* orbital. masterorganicchemistry.com These transitions are generally much weaker in intensity than π → π* transitions. masterorganicchemistry.com

The UV spectrum of the parent compound, indole-2-carboxylic acid, has been studied in various solvents. core.ac.uksrce.hr These studies provide a baseline for understanding the spectrum of the 6-acetyl derivative. The addition of the acetyl group at the 6-position acts as a chromophore and extends the conjugation of the aromatic system. This substitution is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted indole-2-carboxylic acid. elte.hu Furthermore, the carbonyl of the acetyl group introduces an additional site for a weak n → π* transition. masterorganicchemistry.com

Studies on the protonation of indole-2-carboxylic acid in acidic media show significant changes in the UV spectrum, indicating that the electronic structure is sensitive to the chemical environment. srce.hr Similar sensitivity would be expected for this compound.

Table 3: UV-Vis Absorption Data and Electronic Transitions

| Compound | Approx. Absorption Maxima (λmax) | Proposed Electronic Transition(s) | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid | ~216 nm, ~270 nm | π → π* transitions of the indole ring | srce.hr |

| This compound (Expected) | Shifted to longer wavelengths (>270 nm) | π → π* (indole and acetyl conjugation), weak n → π* (carbonyls) | Inferred from elte.humasterorganicchemistry.com |

Computational and Theoretical Chemistry of 6 Acetyl 1h Indole 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in determining the electronic structure and three-dimensional geometry of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to yield information about molecular orbitals, charge distributions, and geometric parameters like bond lengths and angles.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic properties of molecules due to its balance of accuracy and computational efficiency. mdpi.comjmchemsci.com DFT methods calculate the electronic structure based on the electron density rather than the complex many-electron wavefunction. mdpi.com The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. mdpi.com

For molecules similar to 6-Acetyl-1H-indole-2-carboxylic acid, such as other indole-carboxylic acid derivatives, DFT has been successfully used to optimize molecular geometries and predict vibrational frequencies. capes.gov.brmdpi.com In a typical application, the structure of this compound would be optimized using a functional like B3LYP or ωB97X-D with a basis set such as 6-311++G(d,p). mdpi.comnih.gov This process yields the ground-state equilibrium geometry, providing precise values for bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data, if available, to validate the computational model. capes.gov.br

The addition of the acetyl group at the 6-position is expected to influence the electronic distribution across the indole (B1671886) ring, which can be quantified through DFT calculations of atomic charges and dipole moments.

Table 1: Illustrative Optimized Geometrical Parameters for an Indole Derivative using DFT This table demonstrates typical data obtained from DFT calculations. Actual values for this compound would require specific computation.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G) |

|---|---|---|

| Bond Length | C2-C3 | 1.38 Å |

| C8-N1 | 1.37 Å | |

| C2-C9 (carboxyl) | 1.48 Å | |

| C6-C10 (acetyl) | 1.51 Å | |

| Bond Angle | C3-C2-N1 | 109.5° |

| C2-C9-O1 | 123.0° | |

| C5-C6-C10 | 121.5° | |

| Dihedral Angle | N1-C2-C9-O1 | 180.0° |

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) fall under this category. While computationally more demanding than DFT, they can offer benchmark results. For indole-2-carboxylic acid, ab initio methods have been used alongside DFT to study various possible conformers and determine their relative stabilities. capes.gov.br Such studies on this compound would involve geometry optimizations of different conformers, particularly concerning the orientation of the carboxylic acid and acetyl groups, to identify the most stable structure.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key framework for understanding and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgpku.edu.cn The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, providing a quantitative measure of the molecule's reactivity. nih.gov These include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Electrophilicity Index (ω): ω = χ² / (2η)

For this compound, FMO analysis would reveal the most probable sites for nucleophilic and electrophilic attack. The electron-withdrawing nature of the acetyl and carboxyl groups would likely lower the energy of the LUMO, increasing the molecule's electrophilicity.

Table 2: Representative Chemical Reactivity Descriptors from FMO Analysis This table illustrates the type of data generated from FMO calculations. Values are representative and not specific to the title compound.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.20 |

| LUMO Energy | ELUMO | - | -1.85 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.35 |

| Ionization Potential | I | -EHOMO | 6.20 |

| Electron Affinity | A | -ELUMO | 1.85 |

| Electronegativity | χ | (I+A)/2 | 4.025 |

| Chemical Hardness | η | (I-A)/2 | 2.175 |

| Electrophilicity Index | ω | χ²/(2η) | 3.72 |

Electrostatic Potential Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. youtube.com The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. youtube.comresearchgate.net

For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of both the carboxylic acid and the acetyl groups, as these are the most electronegative atoms and sites of high electron density. researchgate.net Conversely, regions of positive potential (blue) would be anticipated around the acidic proton of the carboxylic acid and the N-H proton of the indole ring, highlighting their susceptibility to deprotonation or interaction with nucleophiles. youtube.com Analysis of partial atomic charges, calculated using methods like Natural Bond Orbital (NBO) or Atoms in Molecules (AIM), provides quantitative data on the charge distribution within the molecule. mdpi.com

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly explore different conformations. Molecular Dynamics (MD) simulations are a powerful computational method for studying this dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that describes the positions and velocities of particles over time. biorxiv.org

For this compound, MD simulations can be used to explore its conformational space, particularly the rotational flexibility of the C2-carboxyl and C6-acetyl bonds. nih.gov By simulating the molecule in different environments, such as in a vacuum or solvated in water, researchers can understand how intermolecular interactions influence its preferred conformations and dynamic behavior. This is crucial for understanding how the molecule might adapt its shape upon binding to a biological target. biorxiv.org

In Silico Approaches for Molecular Recognition and Binding Mode Prediction

In silico methods, particularly molecular docking, are essential tools in drug discovery for predicting how a small molecule (ligand) might bind to a macromolecular target, such as a protein or enzyme. unipi.itbiointerfaceresearch.com Molecular docking algorithms place the ligand into the binding site of a receptor and evaluate the fit using a scoring function, which estimates the binding affinity. mdpi.commdpi.com

Derivatives of indole-2-carboxylic acid have been investigated as inhibitors for various biological targets, including HIV-1 integrase and the enzymes IDO1 and TDO. nih.govnih.gov To predict the binding mode of this compound, a molecular docking study would be performed. The process involves:

Obtaining the 3D crystal structure of the target protein.

Preparing the protein structure (e.g., adding hydrogens, removing water molecules).

Generating a low-energy 3D conformation of this compound.

Docking the ligand into the defined binding site of the protein.

Analyzing the resulting binding poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. mdpi.com

The results from docking can guide further structural optimization to improve binding affinity and selectivity. nih.gov Molecular dynamics simulations of the ligand-protein complex can then be used to assess the stability of the predicted binding mode over time. mdpi.comnih.gov

Molecular Docking Studies with Protein Targets

Molecular docking simulations are pivotal in predicting the binding orientation and affinity of a small molecule to a macromolecular target. For the indole-2-carboxylic acid scaffold, these studies have identified several potential protein targets, suggesting therapeutic avenues for its derivatives.

Derivatives of indole-2-carboxylic acid have been investigated as inhibitors for a range of protein targets. A significant area of research has been their potential as HIV-1 integrase inhibitors. mdpi.comrsc.orgnih.gov Docking studies revealed that the indole-2-carboxylic acid core can effectively chelate the two Mg²⁺ ions essential for the catalytic activity within the integrase active site. mdpi.comrsc.orgnih.gov This interaction is a key component of the binding mode for many integrase strand transfer inhibitors (INSTIs). rsc.org

Furthermore, the indole scaffold is a common feature in ligands targeting various receptors and enzymes. nih.govmdpi.com For instance, different indole derivatives have been designed and evaluated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), both of which are implicated in tumor immunotherapy. sci-hub.se Other studies have explored hydroxyindole carboxylic acids as inhibitors for protein tyrosine phosphatases like RPTPβ, which are involved in blood vessel development. nih.gov The versatility of the indole ring in establishing crucial interactions makes it a privileged scaffold in drug design. nih.gov

The addition of a 6-acetyl group to the indole-2-carboxylic acid structure would be expected to influence its binding properties. The acetyl group can act as a hydrogen bond acceptor and may introduce new points of interaction within a protein's binding pocket, potentially enhancing binding affinity or altering selectivity for different targets.

| Potential Protein Target Class | Specific Example(s) | Key Role of Indole-2-Carboxylic Acid Scaffold | Relevant Citations |

|---|---|---|---|

| Viral Enzymes | HIV-1 Integrase | Chelation of catalytic Mg²⁺ ions in the active site. | mdpi.comrsc.orgnih.gov |

| Immunomodulatory Enzymes | IDO1/TDO | Serves as a core scaffold for dual inhibitors. | sci-hub.se |

| Protein Tyrosine Phosphatases | RPTPβ, SHP2 | Acts as a phosphotyrosine (pTyr) mimic. | nih.gov |

| DNA | DNA Minor Groove | Intercalation and interaction via π-π stacking and hydrogen bonds. | researchgate.net |

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling provides a detailed map of the non-covalent forces that stabilize a ligand within its binding site. For inhibitors based on the indole-2-carboxylic acid framework, a consistent pattern of interactions is observed, highlighting the specific roles of its different chemical moieties.

The most critical interaction for this scaffold, particularly in metalloenzymes like HIV-1 integrase, is the metal chelation involving the carboxyl group at the C2-position and the indole nitrogen. mdpi.comnih.gov This forms a chelating triad (B1167595) motif with the two magnesium ions in the enzyme's active site, which is fundamental to its inhibitory action. mdpi.com

Beyond metal chelation, the indole ring itself contributes significantly to binding through various interactions:

Hydrophobic Interactions: The aromatic surface of the indole core frequently engages in hydrophobic interactions with nonpolar residues in the binding pocket. mdpi.comnih.gov

π-π Stacking: The indole ring can form π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or with nucleobases of DNA if that is the target. rsc.orgnih.gov For example, in the context of HIV-1 integrase, π-stacking between the indole core and a deoxyadenosine (B7792050) (dA21) nucleotide of the viral DNA has been observed. rsc.org

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, a common interaction motif in protein-ligand complexes. researchgate.net

Substituents on the indole ring play a crucial role in refining binding affinity and selectivity. In studies on HIV-1 integrase inhibitors, a halogenated benzene (B151609) ring introduced at the C6-position was shown to effectively bind with viral DNA through π–π stacking interactions. rsc.orgnih.gov Similarly, the 6-acetyl group of this compound would offer a potent hydrogen bond acceptor (the carbonyl oxygen), which could form specific hydrogen bonds with donor residues like arginine, serine, or asparagine in a target protein's active site.

| Interaction Type | Participating Moiety of Scaffold | Potential Interacting Partner (in Protein/DNA) | Relevant Citations |

|---|---|---|---|

| Metal Chelation | C2-Carboxyl Group and Indole Nitrogen | Divalent metal ions (e.g., Mg²⁺) | mdpi.comnih.gov |

| Hydrogen Bonding | C2-Carboxyl Group (Acceptor/Donor), Indole N-H (Donor), 6-Acetyl C=O (Acceptor) | Polar/charged amino acid residues (e.g., Arg, Ser, Asn) | rsc.orgresearchgate.net |

| π-π Stacking | Indole Aromatic Ring | Aromatic amino acids (e.g., Phe, Tyr, Trp), DNA bases | rsc.orgnih.gov |

| Hydrophobic Interactions | Indole Aromatic Ring | Aliphatic/aromatic amino acid residues | mdpi.comnih.gov |

| Cation-π Interaction | Indole Aromatic Ring | Cationic residues (e.g., Arg) | nih.gov |

Photophysical Properties and Excited State Dynamics Modeling

The photophysics of indole and its derivatives are notoriously complex, a characteristic that makes them sensitive environmental probes but also challenging to interpret. rsc.org This complexity arises from the presence of two nearly degenerate lowest excited singlet states, labeled ¹Lₐ and ¹Lₑ. nih.gov The relative energies of these states, and thus the nature of the fluorescence emission, are highly sensitive to substitution on the indole ring and the polarity of the solvent. nih.govnih.gov Upon excitation, processes like solvent relaxation can alter the energy levels, sometimes leading to an inversion of the ¹Lₐ and ¹Lₑ states, which significantly affects the emission spectrum and Stokes shift. nih.gov

Absorption and Emission Properties

The indole chromophore typically absorbs UV radiation in the range of 260-290 nm. researchgate.net This absorption band is a composite of the π → π* electronic transitions to the ¹Lₐ and ¹Lₑ states. researchgate.net The fluorescence emission of indole generally appears between 300 and 350 nm. researchgate.net

Substituents on the indole ring can significantly modulate these properties. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density of the aromatic system, thereby shifting the energy of the excited states. core.ac.uknih.gov

Electron-withdrawing groups , such as the acetyl and carboxylic acid groups in this compound, typically cause a bathochromic (red) shift in both the absorption and emission spectra. core.ac.uk This is due to a greater stabilization of the more polar ¹Lₐ excited state relative to the ground state.

Solvent Effects: A change to a more polar solvent also tends to produce a bathochromic shift in the fluorescence emission of most indoles, again due to the stabilization of the polar ¹Lₐ state. core.ac.uk A fine vibrational structure in the emission spectrum is often observed in nonpolar solvents like cyclohexane (B81311) but is typically absent in polar solvents like ethanol. core.ac.uk

For indole-2-carboxylic acid itself, studies in aqueous media have characterized its absorption and excited-state dynamics. rsc.org The presence of the carboxyl group means the molecule can exist in neutral or anionic form depending on the pH, each with distinct photophysical properties. The addition of the 6-acetyl group is expected to further shift the absorption and emission to longer wavelengths.

| Compound Class | Typical λabs (nm) | Typical λem (nm) | Key Observations | Relevant Citations |

|---|---|---|---|---|

| Indole (in cyclohexane) | ~285 (¹Lₑ), ~265 (¹Lₐ) | ~295 | Blue-shifted, structured emission from ¹Lₑ state. | nih.gov |

| Indole (in water) | ~287 | ~350 | Red-shifted, broad emission from solvent-stabilized ¹Lₐ state. | nih.gov |

| 3-Acetylindole (in ethanol) | ~298 | ~465 | Significant red-shift due to EWG. | core.ac.uk |

| 2-Indolecarboxylic acid (in ethanol) | ~290 | ~352 | Emission properties are sensitive to solvent polarity. | core.ac.uk |

Non-Radiative Decay Pathways

An excited molecule can return to the ground state without emitting a photon through non-radiative decay pathways. For indoles, the main non-radiative processes are internal conversion (IC) and intersystem crossing (ISC) to the triplet state. scispace.com The efficiency of these pathways competes with fluorescence and determines the molecule's fluorescence quantum yield.

Theoretical studies have systematically explored these decay paths for the indole scaffold. scispace.com

Internal Conversion (IC): This process involves the transition from a higher electronic state to a lower one of the same spin multiplicity (e.g., S₁ → S₀). IC often occurs at "conical intersections," which are points of degeneracy between two potential energy surfaces. researchgate.net For indole, a high energy barrier for the IC path contributes to its relatively high fluorescence quantum yield compared to other heteroaromatics. scispace.com

Intersystem Crossing (ISC): This is a transition between states of different spin multiplicity (e.g., S₁ → T₁). The efficiency of ISC depends on the energy gap between the singlet and triplet states and the strength of spin-orbit coupling.

Solvent-Mediated Quenching: In aqueous solutions, specific interactions with water molecules can open up efficient non-radiative decay channels. temple.edu Quantum mechanical modeling has shown that the formation of cyclic excimer structures with water can lead to processes like excited-state hydrogen or proton transfer, which rapidly quench fluorescence. temple.edu Furthermore, a dissociative πσ* state, related to the N-H bond stretch, is another known deactivation pathway that can be accessed from the bright ππ* states (¹Lₐ/¹Lₑ). nih.gov

For this compound, the substituents would be expected to influence these pathways. The carboxylic acid and acetyl groups, by modifying the energies of the ¹Lₐ and ¹Lₑ states, could alter the energy barriers to conical intersections or change the energy gap to nearby triplet states, thus affecting the rates of IC and ISC. Furthermore, these polar groups provide additional sites for strong interactions with protic solvents, potentially enhancing solvent-mediated quenching mechanisms.

Structure Activity Relationship Sar Investigations in Indole 2 Carboxylic Acid Derivatives

Elucidation of Key Structural Features for Molecular Recognition

Molecular recognition is a highly specific process dictated by the three-dimensional arrangement of functional groups on both the ligand and its target. For indole-2-carboxylic acid derivatives, the indole (B1671886) nucleus, the carboxylic acid moiety, and various substituents have been identified as key determinants of biological activity.

Modifications to the indole scaffold have been shown to significantly impact the biological activity of these compounds. The position, size, and electronic properties of substituents on the indole ring can enhance binding affinity and selectivity.

Research into HIV-1 integrase inhibitors has shown that introducing a halogenated benzene (B151609) ring at the C-6 position of the indole core can markedly improve inhibitory activity. mdpi.comnih.govrsc.org Binding mode analysis suggests this improvement is due to the formation of a π-π stacking interaction between the halogenated benzene ring and viral DNA. nih.govrsc.org Similarly, substitutions at the C-3 position are crucial; the introduction of a long branch at C-3 can enhance interactions with a hydrophobic cavity near the active site of the enzyme. mdpi.comnih.gov

In the context of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) inhibitors, substitutions at the C-6 and C-7 positions are critical. sci-hub.se Specifically, a 6-acetamido or 6-ethylamino group was found to be favorable for increasing inhibitory activity, potentially by forming hydrogen bonds within the binding site. sci-hub.senih.gov Conversely, removing a fluorine atom at the C-7 position or replacing it with other electron-donating or electron-withdrawing groups resulted in a loss of activity. sci-hub.se

| Position on Indole Nucleus | Substituent Type | Effect on Activity | Plausible Reason | Target Example |

|---|---|---|---|---|

| C-3 | Long Hydrophobic Chain | Increase | Improved interaction with hydrophobic cavity mdpi.comnih.gov | HIV-1 Integrase |

| C-6 | Halogenated Benzene | Increase | π-π stacking interaction with viral DNA nih.govrsc.org | HIV-1 Integrase |

| C-6 | Acetamido Group | Increase | Contributes to binding through hydrogen bonds sci-hub.senih.gov | IDO1/TDO |

| C-6 | Ethylamino Group | Increase | Contributes to binding through hydrogen bonds sci-hub.se | IDO1/TDO |

| C-7 | Removal/Replacement of Fluorine | Decrease | Loss of specific favorable interaction sci-hub.se | IDO1/TDO |

The carboxylic acid group at the C-2 position is a cornerstone of the molecular recognition for many indole-2-carboxylic acid derivatives. mdpi.com This acidic moiety is frequently involved in critical binding interactions, often acting as a metal-chelating agent.

In studies of HIV-1 integrase inhibitors, binding conformation analysis revealed that the indole core and the C-2 carboxyl group chelate with two Mg²⁺ ions within the enzyme's active site. mdpi.comnih.govnih.gov This metal-chelating interaction is a crucial anchor for the inhibitor. Attempts to modify or replace this group to improve drug-like properties have consistently resulted in a significant loss of inhibitory activity. sci-hub.se

| Original Group at C-2 | Replacement Group | Effect on IDO1/TDO Inhibition |

|---|---|---|

| Carboxylic Acid (-COOH) | Methyl (-CH₃) | Loss of inhibition sci-hub.se |

| Carboxylic Acid (-COOH) | Hydroxymethyl (-CH₂OH) | Loss of inhibition sci-hub.se |

| Carboxylic Acid (-COOH) | Cyano (-CN) | Loss of inhibition sci-hub.se |

| Carboxylic Acid (-COOH) | Removal of Group | Loss of inhibition sci-hub.se |

While direct SAR studies on a 6-acetyl substituent are not extensively detailed in the provided research, the closely related 6-acetamido group has been shown to be a favorable substitution for inhibitory activity against IDO1 and TDO. sci-hub.senih.gov The 6-acetamido group (-NHCOCH₃) contains an acetyl moiety and is thought to contribute to binding through the formation of hydrogen bonds. sci-hub.se This suggests that the carbonyl oxygen of an acetyl group at the C-6 position could similarly act as a hydrogen bond acceptor, potentially enhancing binding affinity. The introduction of a 6-acetamido-indole-2-carboxylic acid template was a key step in developing potent dual inhibitors of IDO1 and TDO. sci-hub.se

Conformational Analysis and its Impact on Binding

The three-dimensional conformation of a molecule dictates how well it fits into the binding site of a biological target. For indole-2-carboxylic acid derivatives, the relative orientation of the indole ring, the carboxylic acid, and other substituents is critical for optimal interaction.

Binding mode analysis has been used to understand how these molecules orient themselves within an enzyme's active site. mdpi.comnih.gov For instance, the conformation of the C-3 long branch in HIV-1 integrase inhibitors allows it to extend into and interact with a nearby hydrophobic cavity. mdpi.comnih.gov The flexibility or rigidity of substituents can also play a significant role. In one study, a rigid and planar benzamide (B126) group at the C-5 position resulted in a different and less effective binding conformation compared to more flexible substituents, highlighting that excessive rigidity can be detrimental to binding. rsc.org

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling helps to identify the essential spatial arrangement of functional groups (pharmacophoric features) required for biological activity. For indole-2-carboxylic acid derivatives, several key pharmacophoric features have been identified.

A common design principle for integrase inhibitors includes a core structure capable of chelating metal ions and an additional moiety for π-stacking interactions. rsc.org The indole-2-carboxylic acid scaffold serves as an excellent chelating core, while a halogenated phenyl group at C-6 can provide the necessary π-stacking interaction. nih.govrsc.org Further design principles involve introducing bulky hydrophobic pharmacophores at positions like C-3 to occupy and interact with hydrophobic pockets in the target protein. nih.gov In other models, a linker NH group has been identified as an important pharmacophore fragment, providing both optimal spacing and hydrogen bonding capabilities. sci-hub.se A pharmacophore model for mPGES-1 inhibitors identified four hydrophobic features, one aromatic ring, and one negatively ionizable feature (fulfilled by the carboxylic acid) as essential for activity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to build mathematical models that correlate the structural properties of compounds with their biological activities. ijpsr.comjocpr.com These models are valuable for predicting the activity of new compounds and for understanding the physicochemical properties that drive activity.

2D-QSAR studies have been performed on indole derivatives to elucidate the structural requirements for COX-2 inhibition. ijpsr.com These models use descriptors derived from the two-dimensional structure of the molecule. One statistically significant model showed that alignment-independent descriptors and physicochemical descriptors, such as negative potential surface area and hydrophobicity, contributed significantly to the biological activity. ijpsr.com The high squared correlation coefficient (r²) and cross-validated squared correlation coefficient (q²) of such models indicate their robustness and predictive power. ijpsr.com Similar QSAR models have been developed to predict the inhibitory activity of indole-based compounds against other targets, such as the SARS CoV 3CLpro, using software that employs Monte Carlo optimization. nih.gov

Applications and Translational Research Perspectives As a Chemical Scaffold/probe

Utility in the Synthesis of Diverse Indole-Based Scaffolds

The 6-acetyl-1H-indole-2-carboxylic acid moiety serves as a crucial starting material or intermediate for the synthesis of more complex, biologically active indole (B1671886) derivatives. The acetyl group and the carboxylic acid function are amenable to a wide range of chemical transformations, allowing for the construction of diverse molecular architectures.

The indole-2-carboxylic acid core itself is a versatile precursor. For instance, it can be converted into indole-2-carboxamides, which are key intermediates for building polycyclic fused indole systems through intramolecular and intermolecular cyclization reactions. mdpi.com Furthermore, modifications on the indole ring, such as at the 6-position, are critical for developing targeted therapeutic agents. Research has shown that starting with a substituted indole-2-carboxylic acid, such as a 6-bromo derivative, facilitates the introduction of various functional groups to create potent inhibitors of enzymes like HIV-1 integrase. mdpi.comnih.gov

A closely related analogue, 6-acetamido-1H-indole-2-carboxylic acid, has been explicitly used as a template to generate a series of derivatives. sci-hub.se The synthesis involved modifying other parts of the indole scaffold while retaining the 6-acetamido group, highlighting the importance of this substitution for biological activity. sci-hub.se The acetyl group of this compound can be similarly leveraged. It can be reduced to an ethyl group, converted to an amine via reductive amination, or serve as a handle for creating larger, more complex side chains, thereby enabling the synthesis of a broad array of novel indole-based compounds.

| Precursor Scaffold | Synthetic Transformation | Resulting Scaffold/Derivative | Reference |

| 6-Bromo-1H-indole-2-carboxylic acid | Esterification, Formylation, Coupling Reactions | Substituted HIV-1 Integrase Inhibitors | mdpi.comnih.gov |

| 6-Acetamido-1H-indole-2-carboxylic acid | Various substitutions on the indole core | Potent IDO1/TDO Dual Inhibitors | sci-hub.senih.gov |

| Indole-2-carboxylic acid | Amidation, Cyclization | Polycyclic Fused Indole Structures | mdpi.com |

Application as Probes for Molecular Target Identification

A chemical probe is a small molecule used to study and manipulate biological systems, often by binding to a specific protein target. The development of such probes is a cornerstone of chemical proteomics, which aims to elucidate the molecular mechanisms of action for bioactive compounds. researchgate.netmdpi.com this compound and its derivatives have the potential to be developed into chemical probes for identifying and validating novel drug targets.

The indole-2-carboxylic acid scaffold has been identified as a core structure for molecules that inhibit specific biological targets. For example, derivatives have been designed to inhibit HIV-1 integrase by chelating magnesium ions in the active site. mdpi.comnih.govnih.gov Similarly, derivatives of 6-acetamido-indole-2-carboxylic acid were found to be potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). sci-hub.senih.gov

These findings suggest that the this compound framework can be adapted to create molecular probes. The acetyl group can be modified to incorporate a reporter tag (like a fluorophore) or an affinity handle (like biotin) through a suitable linker. Such modified probes could then be used in activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP) experiments to isolate and identify their binding partners in complex biological samples, thereby uncovering new therapeutic targets. researchgate.netmdpi.com

| Scaffold Derivative | Known Molecular Target | Potential Probe Application | Reference |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | Probes to study integrase-DNA interactions | mdpi.comnih.govnih.gov |

| 6-Acetamido-indole-2-carboxylic acid derivatives | IDO1 and TDO | Probes for identifying regulators of tryptophan metabolism | sci-hub.senih.gov |

| 3-Substituted-1H-indole-2-carboxylic acid derivatives | Cysteinyl leukotriene receptor 1 (CysLT1) | Probes to investigate inflammatory pathways | nih.gov |

Contribution to the Understanding of Biological Systems at a Molecular Level

By serving as scaffolds for potent and selective inhibitors, derivatives of this compound contribute significantly to the molecular-level understanding of biological systems. When an inhibitor specifically blocks the function of a particular protein, researchers can observe the downstream consequences and thereby deduce the protein's role in cellular pathways and disease processes.